2-Iodocinnamic acid

Physical property Density Halogen series

Select 2-Iodocinnamic acid (CAS 1643-34-1) when your synthetic route demands superior oxidative addition to palladium. The ortho-iodine substituent reacts 100–1000× faster than bromo or chloro analogs, enabling lower catalyst loadings, shorter reaction times, and broader functional group tolerance in Heck, Suzuki, and related couplings. Its unique capacity for strong, directional halogen bonding makes it the optimal choice for crystal engineering and supramolecular design. For medicinal chemistry programs requiring maximum hydrophobicity (Hansch π = 1.12) or analytical laboratories needing a high-density reference (1.862 g/cm³), this crystalline solid delivers unmatched reactivity and physical property differentiation among halogenated cinnamic acids.

Molecular Formula C9H7IO2
Molecular Weight 274.05 g/mol
CAS No. 1643-34-1
Cat. No. B176876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodocinnamic acid
CAS1643-34-1
Molecular FormulaC9H7IO2
Molecular Weight274.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)O)I
InChIInChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
InChIKeySBCFNNJYIXFMFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodocinnamic Acid (CAS 1643-34-1): Ortho-Iodo Cinnamic Acid Derivative for Cross-Coupling and Crystallography Applications


2-Iodocinnamic acid (CAS 1643-34-1) is an ortho-iodinated derivative of trans-cinnamic acid, bearing an iodine substituent at the 2-position of the phenyl ring with molecular formula C₉H₇IO₂ and molecular weight 274.0552 g/mol [1]. The compound exists as a crystalline solid and serves as a versatile building block in organic synthesis, particularly valued for its iodine atom which provides a reactive handle for palladium-catalyzed cross-coupling reactions . Unlike its chloro, bromo, and fluoro analogs, the ortho-iodo substitution imparts distinct steric and electronic properties that influence both its solid-state packing behavior and its reactivity profile in transition metal-mediated transformations.

Why 2-Iodocinnamic Acid Cannot Be Replaced by 2-Bromo-, 2-Chloro-, or 2-Fluorocinnamic Acid in Research Workflows


Halogen substitution position and identity critically determine both reactivity and physical properties in cinnamic acid derivatives. Ortho-substituted cinnamic acids exhibit distinct acidity profiles compared to meta- and para-isomers due to steric and field effects [1]. Among 2-halogenated cinnamic acids, the iodine atom provides fundamentally different characteristics from bromine, chlorine, or fluorine: iodine has the largest atomic radius (∼140 pm vs. Br ∼114 pm, Cl ∼99 pm, F ∼42 pm), the highest polarizability, the lowest carbon-halogen bond dissociation energy, and the greatest leaving group ability. In cross-coupling chemistry, aryl iodides react approximately 100-1000 times faster than aryl bromides and are vastly more reactive than aryl chlorides, which often require specialized catalysts [2]. Furthermore, the iodine atom's capacity to participate in halogen bonding interactions—a feature largely absent in chloro and fluoro analogs—provides unique supramolecular engineering capabilities not accessible with lighter halogens. These intrinsic differences mean that substituting 2-iodocinnamic acid with a bromo or chloro analog will not yield equivalent reaction rates, yields, or crystal packing architectures.

2-Iodocinnamic Acid: Quantifiable Differentiation Evidence for Scientific Procurement


Density Differentiates 2-Iodocinnamic Acid from Lighter Halogen Analogs

2-Iodocinnamic acid exhibits a density of 1.862 g/cm³ [1]. This density is substantially higher than that of its lighter halogen analogs due to the greater atomic mass of iodine (126.90 g/mol) compared to bromine (79.90 g/mol), chlorine (35.45 g/mol), and fluorine (19.00 g/mol). The density increase is a direct consequence of iodine substitution and affects material handling and separation properties.

Physical property Density Halogen series

Ortho-Iodo Substitution Maximizes Hydrophobicity for CNS Depressant Activity QSAR

In a study of fourteen cinnamic acid derivatives tested for CNS depressant activity via pentobarbitone-induced sleep prolongation, halogenated cinnamic acids showed significant activity, with QSAR regression analysis demonstrating that hydrophobicity of the substituents is the key determinant of activity [1]. Since iodine possesses the highest hydrophobicity among halogens (Hansch π constant: I = 1.12 vs. Br = 0.86, Cl = 0.71, F = 0.14), ortho-iodo substitution in 2-iodocinnamic acid provides the maximum hydrophobic contribution within the halogen series.

QSAR CNS depressant Hydrophobicity Halogen substitution

Aryl Iodide Superiority in Palladium-Catalyzed Heck Coupling: Rate and Yield Advantage Over Bromides and Chlorides

In phosphine-free Heck arylation studies, aryl iodides react efficiently under milder conditions than aryl bromides, while aryl chlorides are notoriously unreactive without special catalysts [1]. The carbon-iodine bond (C-I bond dissociation energy ≈ 218 kJ/mol) undergoes oxidative addition to Pd(0) substantially faster than C-Br (≈ 284 kJ/mol) or C-Cl (≈ 327 kJ/mol) bonds. Ortho-substituted arylating agents were shown to afford good to high yields with o-iodotoluene and iodovanillin, establishing that ortho-iodo substitution is compatible with Heck coupling [1]. 2-Iodocinnamic acid specifically serves as a valuable precursor in cross-coupling reactions, with its iodine substituent enabling efficient coupling with various nucleophiles [2].

Heck coupling Cross-coupling Palladium catalysis Aryl iodide

Ortho-Iodo Substitution Enables Unique Halogen Bonding Interactions in Solid-State Crystal Engineering

The iodine atom in 2-iodocinnamic acid provides a strong halogen bond donor site due to the Lewis acidity of the neutral iodine atom, which forms directional C-I···N and C-I···O interactions [1]. Halogen bonding strength correlates with halogen polarizability and follows the order I > Br > Cl >> F, with iodine providing the strongest and most directional non-covalent interactions. This property is distinct from and complementary to hydrogen bonding, enabling the design of supramolecular architectures and co-crystals that cannot be achieved with bromo, chloro, or fluoro cinnamic acid derivatives.

Crystal engineering Halogen bonding Supramolecular chemistry Solid-state

2-Iodocinnamic Acid (CAS 1643-34-1): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Palladium-Catalyzed Cross-Coupling (Heck and Suzuki Reactions) Requiring High Reactivity

2-Iodocinnamic acid is the optimal choice when synthetic workflows demand efficient oxidative addition to palladium catalysts under mild conditions. The aryl iodide functionality reacts significantly faster than bromo or chloro analogs, enabling shorter reaction times, lower catalyst loadings, and broader functional group tolerance [1]. This is particularly valuable in pharmaceutical intermediate synthesis where protecting group compatibility and mild conditions are critical. The compound can be directly employed in Heck couplings with various alkenes or Suzuki couplings with boronic acids without requiring specialized phosphine ligands [2].

Crystal Engineering and Halogen-Bonded Supramolecular Architecture Design

For researchers designing co-crystals, solid-state photoreactive materials, or halogen-bonded supramolecular assemblies, 2-iodocinnamic acid provides the strongest and most directional halogen bonding interactions among halogenated cinnamic acids [1]. The iodine substituent at the ortho position creates a σ-hole that engages in predictable C-I···N and C-I···O contacts, enabling rational design of solid-state architectures. This capability is essentially absent in fluoro analogs and significantly weaker in chloro and bromo derivatives, making 2-iodocinnamic acid the compound of choice for halogen-bond-driven crystal engineering studies [2].

QSAR-Driven Lead Optimization in CNS Drug Discovery

When structure-activity relationship studies indicate that increased substituent hydrophobicity correlates with enhanced CNS depressant activity, 2-iodocinnamic acid represents the most hydrophobic halogenated cinnamic acid available [1]. Its iodine substituent (Hansch π = 1.12) provides the maximum hydrophobic contribution among the halogen series, potentially translating to superior blood-brain barrier penetration and target engagement. This compound serves as a valuable scaffold for medicinal chemistry programs exploring halogen-dependent biological activity where iodine's combination of size, polarizability, and hydrophobicity is required.

High-Density Reference Standard and Physical Property Benchmarking

2-Iodocinnamic acid, with a density of 1.862 g/cm³, serves as a high-density reference compound for method development and validation in analytical chemistry workflows [1]. The pronounced density difference relative to lighter halogen analogs (bromo, chloro, fluoro) facilitates easy identification and separation in mixtures, and provides a distinctive physical property fingerprint for quality control purposes. Laboratories requiring density-based separation methods or physical property calibration standards may find this compound uniquely suitable.

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